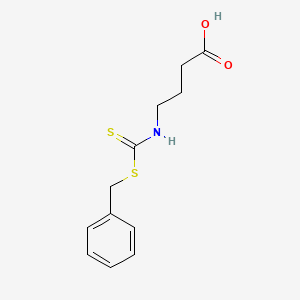
Benzyl N-(3-carboxypropyl)dithiocarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-(3-carboxypropyl)dithiocarbamate is a compound belonging to the dithiocarbamate family, which is characterized by the presence of a dithiocarbamate functional group Dithiocarbamates are known for their diverse applications in various fields, including agriculture, medicine, and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl N-(3-carboxypropyl)dithiocarbamate typically involves the reaction of primary or secondary amines with carbon disulfide and alkyl or benzyl halides. One common method is the one-pot reaction of amines, carbon disulfide, and benzyl halides without using a catalyst under solvent-free conditions. This reaction is highly efficient and atom-economic, making it an attractive option for producing dithiocarbamates .
Industrial Production Methods
Industrial production of dithiocarbamates, including this compound, often involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and characterization to ensure the quality and consistency of the final product. The use of environmentally friendly and cost-effective methods is also a key consideration in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl N-(3-carboxypropyl)dithiocarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the dithiocarbamate functional group, which can interact with different reagents and conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles, resulting in the formation of various substituted dithiocarbamates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines. Substitution reactions can lead to a wide range of substituted dithiocarbamates with different functional groups.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of Benzyl N-(3-carboxypropyl)dithiocarbamate involves its interaction with metal ions and enzymes. The dithiocarbamate functional group can chelate metal ions, inhibiting metal-dependent enzymes and disrupting essential biological processes in pathogens . This chelation ability is also responsible for its antimicrobial and anticancer activities, as it can interfere with metal-dependent pathways in cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethyldithiocarbamate: Known for its copper-dependent antimicrobial activity.
Sodium N-benzyl-N-methyldithiocarbamate: Effective against various bacterial strains.
Sodium N-allyl-N-methyldithiocarbamate: Another antimicrobial agent with similar properties.
Uniqueness
Benzyl N-(3-carboxypropyl)dithiocarbamate stands out due to its specific structure, which allows for unique interactions with metal ions and enzymes. Its carboxypropyl group provides additional functionalization, enhancing its potential applications in various fields. The combination of the benzyl and carboxypropyl groups also contributes to its distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
63884-89-9 |
|---|---|
Molekularformel |
C12H15NO2S2 |
Molekulargewicht |
269.4 g/mol |
IUPAC-Name |
4-(benzylsulfanylcarbothioylamino)butanoic acid |
InChI |
InChI=1S/C12H15NO2S2/c14-11(15)7-4-8-13-12(16)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,13,16)(H,14,15) |
InChI-Schlüssel |
NFGAEXVHQUVGAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CSC(=S)NCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[3-Oxo-3-(4-phenoxyphenyl)propyl]benzene-1-carboximidamide](/img/structure/B14508230.png)
![Ethyl [chloro(isocyanato)methyl]phosphonochloridate](/img/structure/B14508243.png)
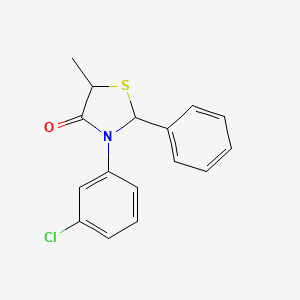
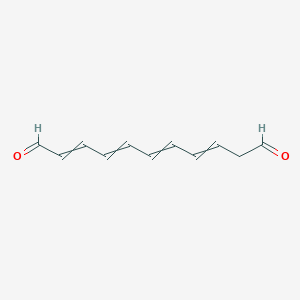
![4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14508257.png)
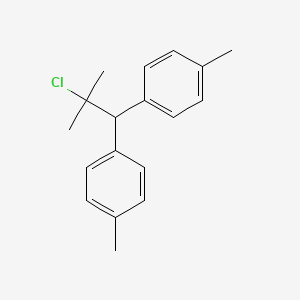

![3-[(4-Chlorophenyl)carbamoyl]but-3-enoic acid](/img/structure/B14508275.png)
![9-[(2-Chloroethyl)(ethyl)amino]-5H-benzo[a]phenoxazin-5-one](/img/structure/B14508281.png)


![2,3,4,5-Tetrabromo-7,7,8,8-tetrafluorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14508301.png)
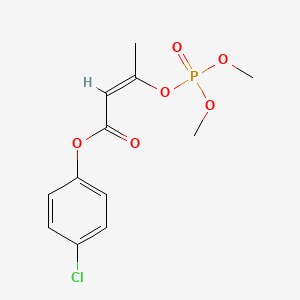
![Benzamide, N-[2-(4-aminophenyl)ethyl]-5-chloro-2-methoxy-](/img/structure/B14508309.png)
